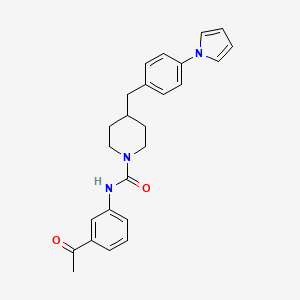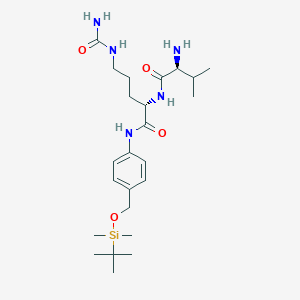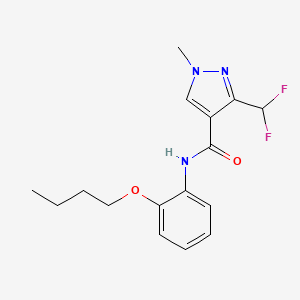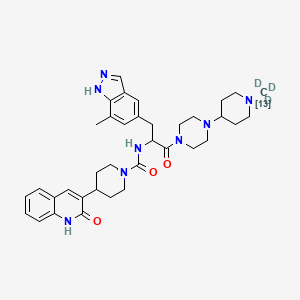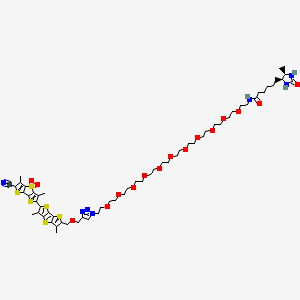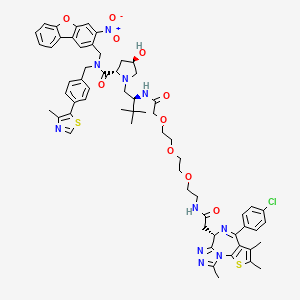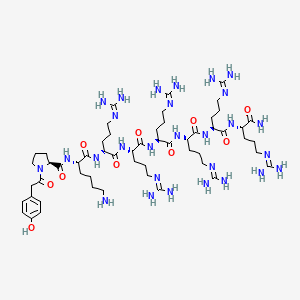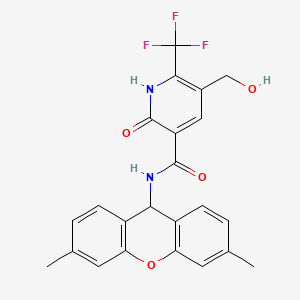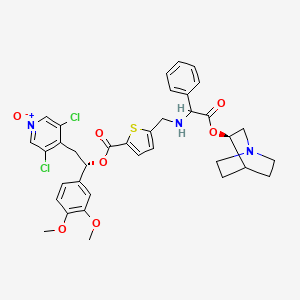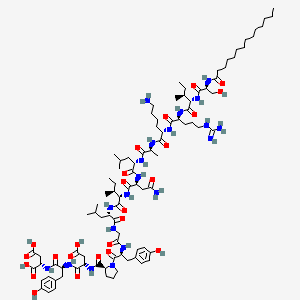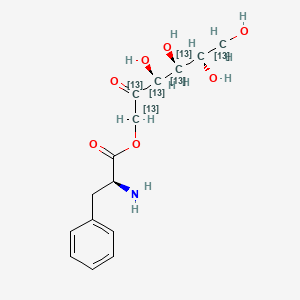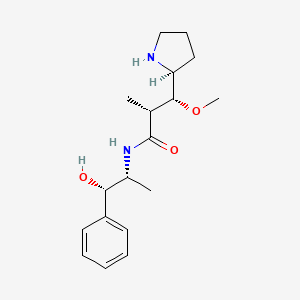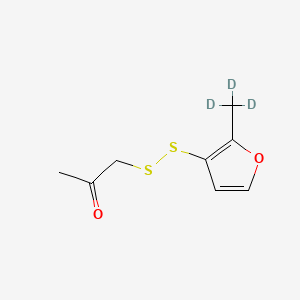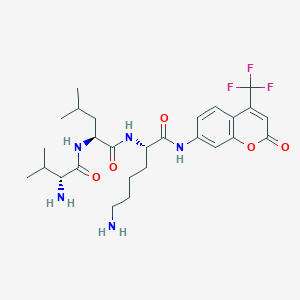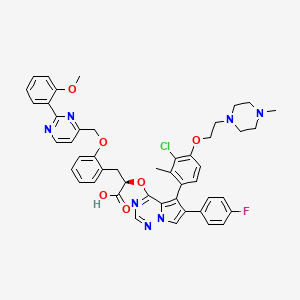
Mcl-1 inhibitor 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl-1 inhibitor 12 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 12 involves a series of chemical reactions, including the formation of macrocycles originating from a DNA-encoded chemical library screen. The process typically involves conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The synthetic platform allows for rapid analoging and fine-tuning of the physicochemical properties of the macrocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mcl-1 inhibitor 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mcl-1 inhibitor 12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of MCL-1 inhibitors.
Biology: Helps in understanding the role of MCL-1 in cell survival and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress MCL-1.
Industry: Utilized in the development of new anti-cancer drugs and therapies.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Omacetaxine: An inhibitor of protein translation used in the treatment of refractory chronic myelogenous leukemia.
Spiro-sulfonamide derivatives: Another class of MCL-1 inhibitors.
Uniqueness
Mcl-1 inhibitor 12 is unique due to its high selectivity and potency in targeting MCL-1, making it a promising candidate for cancer therapy. Its ability to induce apoptosis in MCL-1-dependent cancer cells sets it apart from other inhibitors .
Eigenschaften
Molekularformel |
C47H45ClFN7O6 |
|---|---|
Molekulargewicht |
858.4 g/mol |
IUPAC-Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C47H45ClFN7O6/c1-30-35(16-17-40(43(30)48)60-25-24-55-22-20-54(2)21-23-55)42-37(31-12-14-33(49)15-13-31)27-56-44(42)46(51-29-52-56)62-41(47(57)58)26-32-8-4-6-10-38(32)61-28-34-18-19-50-45(53-34)36-9-5-7-11-39(36)59-3/h4-19,27,29,41H,20-26,28H2,1-3H3,(H,57,58)/t41-/m1/s1 |
InChI-Schlüssel |
RZFHVQOYGCVTAG-VQJSHJPSSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)O[C@H](CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)OC(CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


